

Vasoactive Intestinal Peptide (VIP) Knockout Mouse Models: A Comparative Guide

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Compound of Interest

Compound Name: Vasoactive intestinal peptide

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This guide provides a comprehensive comparison of **Vasoactive Intestinal Peptide (VIP)** knockout (KO) mouse models with their wild-type (WT) counterparts, supported by experimental data from peer-reviewed studies. **Vasoactive Intestinal Peptide** is a 28-amino acid neuropeptide with a wide range of biological functions, including roles in the nervous, immune, cardiovascular, and gastrointestinal systems.[1][2] The targeted deletion of the VIP gene in mice has created a valuable tool for elucidating the physiological and pathophysiological roles of this peptide.[3]

Phenotypic Comparison: VIP Knockout vs. Wild-Type Mice

The absence of VIP in knockout mice leads to a complex and multi-systemic phenotype. Below is a summary of key findings across various physiological systems, with quantitative data presented for direct comparison.

Cardiovascular System

VIP KO mice spontaneously develop a cardiovascular phenotype characterized by cardiomyopathy and pulmonary hypertension.[3][4][5] Magnetic Resonance Imaging (MRI) has revealed significant alterations in cardiac structure and function in these animals.[4][6]

Table 1: Cardiovascular Phenotype in VIP KO Mice

| Parameter | Wild-Type (WT) Mice | VIP Knockout (KO) Mice | Reference |
|--------------------------------|---------------------|--|-----------|
| Cardiac Structure | Normal | Biventricular dilated cardiomyopathy, thinning of the left ventricular wall, increased right and left ventricular chamber size.[4] | [4] |
| Pulmonary Arteries | Normal | Thickened and remodeled pulmonary arteries.[3] | [3] |
| Gene Expression (Lungs) | Baseline | Myh1 upregulated 224-fold, Mylpf increased 72-fold, Tnnt3 increased 105-fold, Tnnc2 increased 181-fold.[4] | [4] |
| Right Ventricular Hypertension | Absent | Moderate right ventricular hypertension and hypertrophy present in males.[3] | [3] |

Immune System

VIP is a known immunomodulator, and its absence results in a pro-inflammatory phenotype.[7]

[8] VIP KO mice exhibit enhanced Th1 and reduced Th2 immune responses.[9]

Table 2: Immune System Alterations in VIP KO Mice

| Parameter | Wild-Type (WT) Mice | VIP Knockout (KO) Mice | Reference |
|---------------------------|---------------------|--|-------------|
| Asthma Phenotype | Absent | Spontaneous asthma-like phenotype with peribronchiolar airway inflammation (lymphocytes and eosinophils) and airway hyper-responsiveness.[5][10][11] | [5][10][11] |
| Cytokine Profile (BALF) | Baseline | Spontaneous upregulation of IFN- γ , IL-5, and IL-6.[10][11] | [10][11] |
| Anti-viral Immunity | Normal | Augmented cellular immune responses to murine cytomegalovirus (mCMV) infection, with accelerated viral clearance and reduced mortality.[9] | [9] |
| T-cell Polarization | Balanced Th1/Th2 | Enhanced Th1 polarization and reduced Th2 polarization.[9] | [9] |
| Regulatory T-cells (Treg) | Normal | Reduced numbers of Foxp3 ⁺ Treg cells in the thymus and spleen.[8] | [8] |

Nervous System

VIP plays a significant role in the central nervous system, particularly in circadian rhythms and cognitive functions.[3][12]

Table 3: Neurological and Behavioral Phenotypes in VIP KO Mice

| Parameter | Wild-Type (WT) Mice | VIP Knockout (KO) Mice | Reference |
|---------------------------------------|---------------------|---|-----------|
| Circadian Rhythm | Normal | Impaired circadian rhythm generation; some homozygotes develop arrhythmic circadian periods in constant darkness.[3][12] | [3][12] |
| Contextual Fear Conditioning (Recall) | Normal recall | No deficit at 24 hours post-training, but significant reduction in recall at 36, 48, 60, 72, 96, and 120 hours post-training.[12] | [12] |
| Learning and Memory | Normal | Selective cognitive deficits; normal acquisition of fear conditioning but impaired long-term recall.[12] | [12] |

Gastrointestinal System

As its name suggests, VIP has profound effects on the gastrointestinal (GI) tract.[13][14] VIP KO mice present with significant morphological and functional abnormalities in the gut.[13]

Table 4: Gastrointestinal Phenotypes in VIP KO Mice

| Parameter | Wild-Type (WT) Mice | VIP Knockout (KO) Mice | Reference |
|---|---------------------|--|-----------|
| Intestinal Morphology | Normal | Increased bowel weight, decreased bowel length, thickening of smooth muscle layers, increased villi length, and a higher number of goblet cells.[13][14] | [13][14] |
| Mucus Secretion | Normal | Goblet cells are deficient in mucus secretion.[13][14] | [13][14] |
| Intestinal Transit | Normal | Impaired intestinal transit.[13] | [13] |
| Inflammatory Bowel Disease Model (TNBS-induced colitis) | Standard pathology | Reduced weight loss and intestinal damage, with decreased local and systemic levels of TNF- α and IL-6.[14] | [14] |
| Gut Microbiota | Normal composition | Altered gut microbiota communities.[1] | [1] |

Metabolic Phenotype

Recent studies have highlighted a role for VIP in taste perception and energy homeostasis.[15]
[16]

Table 5: Metabolic and Taste Perception Phenotypes in VIP KO Mice

| Parameter | Wild-Type (WT) Mice | VIP Knockout (KO) Mice | Reference |
|--------------------------------------|---------------------|--|-----------|
| Plasma Glucose | Normal | Elevated non-fasting and fasting glucose levels.[15] | [15] |
| Plasma Insulin | Normal | Significantly elevated fasting insulin levels.[15] | [15] |
| Plasma Leptin | Normal | Significantly elevated plasma leptin levels.[15] | [15] |
| Body Weight and Fat Mass | Normal | Consistently lower body weight and a reduced tendency to accumulate body fat.[2] | [2] |
| Sweet Taste Preference | Normal | Enhanced taste preference for sweet tastants.[15][16] | [15][16] |
| Taste Bud Leptin Receptor Expression | Normal | Significantly decreased leptin receptor expression in taste cells.[15] | [15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the characterization of VIP KO mice.

Contextual Fear Conditioning

This protocol is used to assess learning and memory.

- Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

- **Training:** Mice are placed in the chamber and allowed to explore for a set period (e.g., 2 minutes). A conditioned stimulus (CS), often an auditory cue, is presented, followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.2 mA for 2 seconds). This pairing is typically repeated.
- **Testing:** At various time points after training (e.g., 24, 48, 72 hours), mice are returned to the same chamber (the context) without the shock.
- **Measurement:** The primary measure is "freezing" behavior (the complete absence of movement except for respiration), which is indicative of fear memory. The duration of freezing is scored and expressed as a percentage of the total observation time.[12]

Whole-Genome Microarray Analysis of Lung and Heart Tissue

This method is used to identify changes in gene expression.

- **Tissue Preparation:** Lungs and hearts are harvested from VIP KO and WT mice, immediately frozen in liquid nitrogen, and stored at -80°C.[4][10]
- **RNA Extraction:** Total RNA is isolated from the tissue samples using standard protocols (e.g., Trizol reagent). RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.
- **Microarray Hybridization:** Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Mouse Genome Array).
- **Data Analysis:** The arrays are scanned, and the raw data is normalized. Statistical analysis is performed to identify genes that are differentially expressed between the KO and WT groups, with significance determined by p-value and fold-change thresholds.[4][10]

Metabolic Measurements

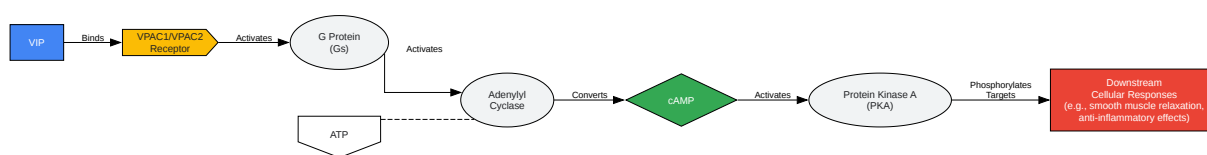
These protocols are used to assess glucose homeostasis and other metabolic parameters.

- **Plasma Collection:** Blood samples are collected from mice (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

- Glucose Measurement: Non-fasting and fasting (e.g., overnight fast) blood glucose levels are measured using a standard glucometer.[15]
- Hormone Assays: Plasma levels of insulin, leptin, amylin, gastrointestinal polypeptide (GIP), glucagon-like peptide 1 (GLP-1), and peptide tyrosine tyrosine (PYY) are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex assays.[15]

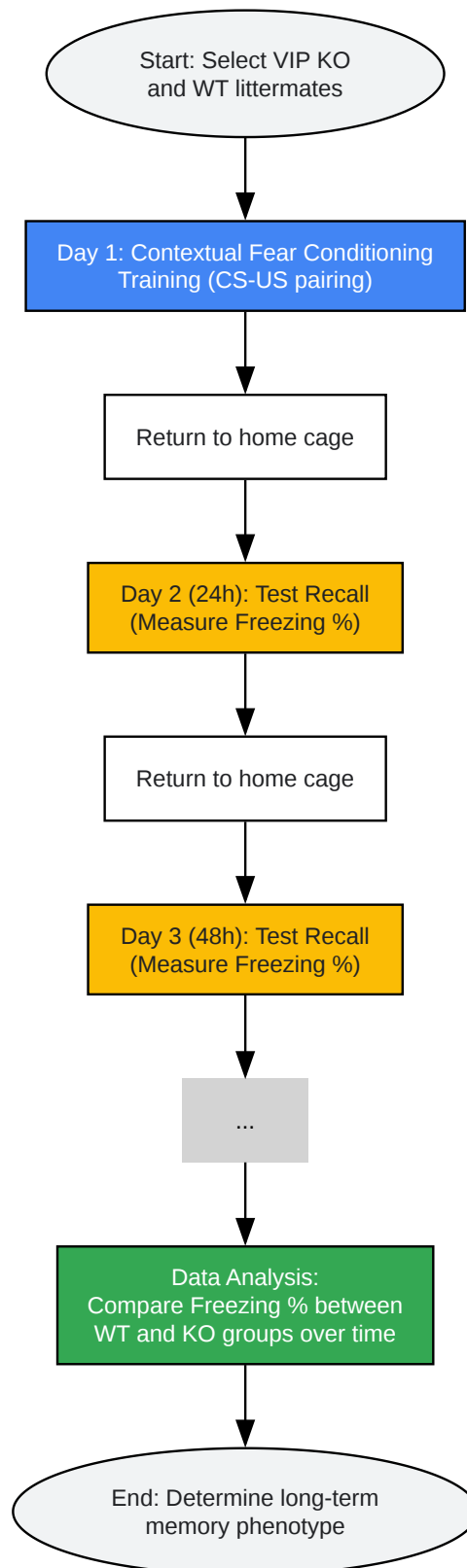
Signaling Pathways and Experimental Workflows

The biological effects of VIP are mediated through its interaction with two G-protein coupled receptors, VPAC1 and VPAC2.[15] This interaction typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[15]



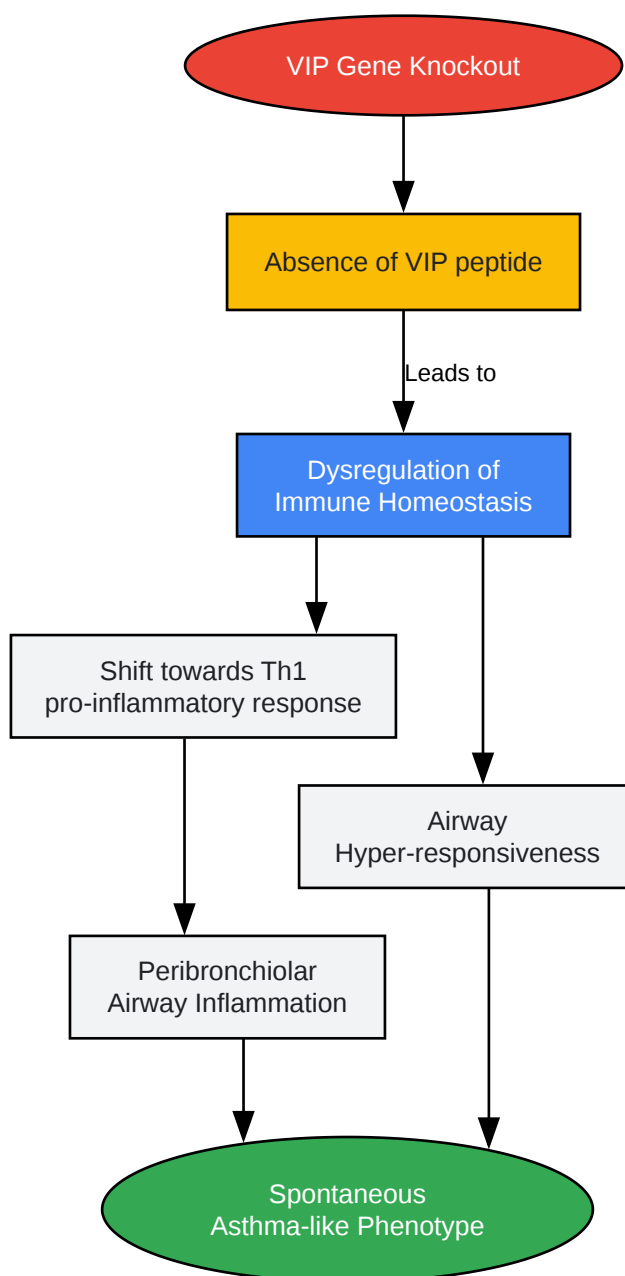
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Caption: VIP Signaling Pathway.



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Caption: Workflow for Contextual Fear Conditioning.



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Caption: VIP KO and the Asthma Phenotype.

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